molecular formula C11H13NO3 B3142364 1-Isopropoxy-4-nitro-2-vinylbenzene CAS No. 502848-71-7

1-Isopropoxy-4-nitro-2-vinylbenzene

Cat. No.: B3142364
CAS No.: 502848-71-7
M. Wt: 207.23 g/mol
InChI Key: ZKYVLGNFTZTQTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropoxy-4-nitro-2-vinylbenzene (CAS 502848-71-7) is a specialized aromatic compound with a molecular formula of C11H13NO3 and a molecular weight of 207.23 g/mol . It is characterized by three key functional groups: a vinyl group, a nitro group, and an isopropoxy group, which together make it a versatile intermediate for advanced organic synthesis. This compound is predicted to have a density of approximately 1.122 g/cm³ . In research, this compound serves as a valuable building block for constructing more complex molecular architectures. The vinyl group offers a site for further functionalization through reactions such as polymerization or cross-coupling, making it useful in materials science for creating novel polymers. The nitro group is a strong electron-withdrawing moiety that can be readily reduced to an amine, a key transformation in medicinal chemistry for generating potential pharmacophores. The isopropoxy group can act as a protecting group for phenols or influence the electronic properties and steric profile of the molecule. Its primary research applications include its use as a key synthetic intermediate in the development of active pharmaceutical ingredients (APIs) and agrochemicals. Furthermore, its structural features make it a candidate for the synthesis of organic electronic materials and as a precursor in multi-step, one-pot synthetic cascades in micellar reaction media, which aligns with green chemistry principles by reducing solvent waste . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-ethenyl-4-nitro-1-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-4-9-7-10(12(13)14)5-6-11(9)15-8(2)3/h4-8H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYVLGNFTZTQTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Isopropoxy-4-nitro-2-vinylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1-isopropoxy-2-vinylbenzene using nitric acid and sulfuric acid as reagents . The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-Isopropoxy-4-nitro-2-vinylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction of the nitro group can be achieved using reagents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.

    Substitution: The vinyl group can participate in various substitution reactions, such as halogenation or hydroboration-oxidation, to form different substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-Isopropoxy-4-nitro-2-vinylbenzene has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the preparation of polymers and other advanced materials with specific properties.

    Biochemistry: It is employed in studies involving enzyme kinetics and drug metabolism, particularly in understanding the interactions with cytochrome P450 enzymes.

    Environmental Science: The compound is investigated for its role in the degradation of nitrobenzene pollutants in wastewater treatment processes.

Mechanism of Action

The mechanism of action of 1-Isopropoxy-4-nitro-2-vinylbenzene involves its interaction with various molecular targets and pathways. The vinyl group allows for further functionalization, enabling the compound to participate in diverse chemical reactions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities:

Compound Name Substituents (Positions) Key Functional Groups Applications/Reactivity Reference
1-Isopropoxy-4-nitro-2-vinylbenzene 1: -OCH(CH₃)₂; 4: -NO₂; 2: -CH=CH₂ Isopropoxy, nitro, vinyl Olefin metathesis catalyst synthesis
1-Isopropyl-4-methyl-2-((4-nitrobenzyl)oxy)benzene 1: -CH(CH₃)₂; 2: -OCH₂C₆H₄NO₂; 4: -CH₃ Isopropyl, nitrobenzyl ether, methyl Likely intermediate for complex ligands
1-Nitro-4-(2-propyn-1-yloxy)benzene 4: -OCH₂C≡CH; 1: -NO₂ Propargyl ether, nitro Click chemistry or polymerization
1-Ethoxy-2-methoxy-4-(2-nitrovinyl)benzene 1: -OCH₂CH₃; 2: -OCH₃; 4: -CH=CHNO₂ Ethoxy, methoxy, nitrovinyl Conjugated electronic materials
1-Methoxy-4-(2-nitrovinyl)benzene 1: -OCH₃; 4: -CH=CHNO₂ Methoxy, nitrovinyl UV-active materials or intermediates
1-Nitro-4-vinylbenzene 4: -NO₂; 1: -CH=CH₂ Nitro, vinyl Simplified model for reactivity studies

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs):
    The nitro group in this compound strongly deactivates the aromatic ring, directing electrophilic substitutions to the meta position. This contrasts with compounds like 1-nitro-4-(2-propyn-1-yloxy)benzene, where the propargyl ether’s electron-donating nature partially counteracts the nitro group’s deactivation .

  • In contrast, 1-nitro-4-vinylbenzene lacks such steric hindrance, enabling faster kinetics in vinyl-group-involved reactions .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-isopropoxy-4-nitro-2-vinylbenzene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via olefin metathesis using ruthenium catalysts (e.g., Grela catalyst) under inert conditions. A typical procedure involves reacting (E/Z)-1-isopropoxy-4-nitro-2-(prop-1-en-1-yl)benzene with a catalyst precursor (e.g., S17) in dichloromethane at 40–50°C, yielding ~55% product after purification by column chromatography . Optimization can focus on solvent polarity (e.g., CH₂Cl₂ vs. toluene), catalyst loading (5–10 mol%), and reaction time (12–24 hours). Low yields may arise from steric hindrance from the isopropoxy group or nitro group deactivation.

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . Key NMR signals include:

  • Aromatic protons: δ 8.44 (dd, J = 9.0, 2.7 Hz, 1H) and δ 7.81 (d, J = 2.7 Hz, 1H) for nitro-substituted benzene .
  • Vinyl protons: δ 6.94 (d, J = 9.0 Hz, 1H) coupled with the isopropoxy group’s septet (δ 4.98, J = 6.1 Hz).
    HRMS should confirm the molecular ion [M+H]⁺ at m/z 221.1052 (C₁₁H₁₃NO₃). Discrepancies in spectral data may indicate residual solvents or byproducts like nitro-reduction intermediates.

Advanced Research Questions

Q. What role does the nitro group play in the electronic properties and reactivity of this compound?

  • Methodological Answer : The nitro group is a strong electron-withdrawing group (EWG), polarizing the aromatic ring and reducing electron density at the vinyl substituent. This effect can be quantified via DFT calculations (e.g., HOMO-LUMO gaps) or experimentally via electrochemical analysis (cyclic voltammetry). Comparative studies with analogs (e.g., 4-bromo-1-isopropoxy-2-vinylbenzene) show that nitro-substituted derivatives exhibit reduced reactivity in electrophilic substitutions but enhanced stability in radical-mediated reactions .

Q. How does this compound perform as a substrate in transition-metal-catalyzed coupling reactions?

  • Methodological Answer : The vinyl group participates in Heck coupling or Suzuki-Miyaura reactions , but the nitro group may deactivate palladium catalysts. To mitigate this, use electron-rich ligands (e.g., SPhos) or switch to ruthenium catalysts (e.g., Grubbs II) for olefin functionalization. For example, coupling with aryl boronic acids under microwave irradiation (100°C, 1 hour) achieves moderate yields (40–60%) . Reaction progress should be monitored via TLC (silica gel, hexane/ethyl acetate 4:1).

Q. What are the key challenges in analyzing thermal decomposition pathways of this compound?

  • Methodological Answer : The nitro group increases thermal instability, leading to exothermic decomposition above 150°C. Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. Gas chromatography-mass spectrometry (GC-MS) of pyrolyzed samples reveals intermediates like nitroso derivatives or isopropoxy-phenol. Safety protocols (e.g., blast shields, fume hoods) are critical during scale-up .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported catalytic activity of this compound in metathesis reactions?

  • Methodological Answer : Contradictions may arise from catalyst purity or solvent effects. Reproduce experiments using standardized catalysts (e.g., Grela catalyst from peer-reviewed protocols) and anhydrous solvents (verified via Karl Fischer titration). For example, a 55% yield in CH₂Cl₂ vs. 30% in toluene highlights solvent-dependent steric effects. Cross-validate results with independent characterization (e.g., X-ray crystallography of reaction intermediates).

Q. Why do computational models sometimes fail to predict the regioselectivity of reactions involving this compound?

  • Methodological Answer : DFT models may underestimate steric effects from the isopropoxy group or solvent interactions. Refine calculations using PCM (polarizable continuum model) solvation parameters or hybrid functionals (e.g., B3LYP-D3). Experimental validation via isotopic labeling (e.g., deuterated vinyl groups) can resolve ambiguities in reaction mechanisms .

Comparative Analysis

Q. How does this compound compare to structurally similar compounds in photochemical applications?

  • Methodological Answer : Unlike 4-vinylphenol (used in polymer photoresists), the nitro group in this compound enhances UV absorption (λₘₐₓ ~320 nm), making it suitable as a photosensitizer. Comparative UV-vis spectroscopy and time-resolved fluorescence studies reveal longer excited-state lifetimes (τ ~5 ns) compared to non-nitro analogs (τ ~2 ns) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in high-energy reactions?

  • Methodological Answer :

  • Engineering controls : Use explosion-proof reactors and localized exhaust ventilation .
  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Storage : Store in amber glass bottles under nitrogen at –20°C to prevent nitro group degradation.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Isopropoxy-4-nitro-2-vinylbenzene
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